Cas no 2228542-10-5 (3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridine)

3-(3-Bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine is a versatile brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with a reactive 3-bromopropenyl substituent. This structure offers significant potential as a synthetic intermediate in organic and medicinal chemistry, particularly for cross-coupling reactions (e.g., Suzuki, Heck) due to the labile bromine moiety. The pyrazolo[1,5-a]pyridine scaffold is of interest in pharmaceutical research for its bioisosteric properties, often enhancing binding affinity or metabolic stability. The compound’s well-defined reactivity profile enables precise functionalization, making it valuable for constructing complex molecular architectures. High purity and stability under standard handling conditions further support its utility in targeted synthesis applications.
3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridine structure
2228542-10-5 structure
商品名:3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridine
CAS番号:2228542-10-5
MF:C10H9BrN2
メガワット:237.095861196518
CID:5862364
PubChem ID:165793907

3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

    • 3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridine
    • 2228542-10-5
    • 3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine
    • EN300-1920707
    • インチ: 1S/C10H9BrN2/c1-8(6-11)9-7-12-13-5-3-2-4-10(9)13/h2-5,7H,1,6H2
    • InChIKey: RZLUJWDHZBGGHA-UHFFFAOYSA-N
    • ほほえんだ: BrCC(=C)C1C=NN2C=CC=CC2=1

計算された属性

  • せいみつぶんしりょう: 235.99491g/mol
  • どういたいしつりょう: 235.99491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 17.3Ų

3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1920707-2.5g
3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine
2228542-10-5
2.5g
$3080.0 2023-09-17
Enamine
EN300-1920707-0.05g
3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine
2228542-10-5
0.05g
$1320.0 2023-09-17
Enamine
EN300-1920707-0.1g
3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine
2228542-10-5
0.1g
$1384.0 2023-09-17
Enamine
EN300-1920707-0.25g
3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine
2228542-10-5
0.25g
$1447.0 2023-09-17
Enamine
EN300-1920707-10g
3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine
2228542-10-5
10g
$6758.0 2023-09-17
Enamine
EN300-1920707-5g
3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine
2228542-10-5
5g
$4557.0 2023-09-17
Enamine
EN300-1920707-1.0g
3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine
2228542-10-5
1g
$1572.0 2023-05-31
Enamine
EN300-1920707-1g
3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine
2228542-10-5
1g
$1572.0 2023-09-17
Enamine
EN300-1920707-10.0g
3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine
2228542-10-5
10g
$6758.0 2023-05-31
Enamine
EN300-1920707-5.0g
3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine
2228542-10-5
5g
$4557.0 2023-05-31

3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridine 関連文献

3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridineに関する追加情報

Comprehensive Analysis of 3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine (CAS No. 2228542-10-5) and Its Applications in Modern Chemistry

The compound 3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine (CAS No. 2228542-10-5) has garnered significant attention in recent years due to its unique structural properties and versatile applications in pharmaceutical and material sciences. This heterocyclic molecule, featuring a pyrazolo[1,5-a]pyridine core coupled with a bromopropenyl side chain, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its role in drug discovery, catalysis, and organic electronics, making it a focal point in contemporary chemical research.

One of the most searched questions related to this compound is: "What are the synthetic routes for 3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine?" The answer lies in multi-step organic reactions, often involving cross-coupling or cyclization techniques. For instance, the Suzuki-Miyaura coupling or Sonogashira reaction can be employed to introduce the bromopropenyl moiety. These methods align with the growing demand for green chemistry and atom-efficient processes, which are trending topics in scientific communities.

Another hot topic is the compound's potential in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is known for its affinity toward various biological targets, including kinases and GPCRs. This has led to its exploration in cancer therapeutics and neurodegenerative disease research. Users frequently search for "3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine mechanism of action", highlighting the need for detailed pharmacological profiles. Preliminary studies suggest its derivatives may modulate cellular signaling pathways, though further validation is required.

From a material science perspective, this compound's conjugated π-system and halogenated functional group make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). Searches like "CAS 2228542-10-5 in optoelectronics" reflect this interest. Its ability to undergo electrophilic substitution or polymerization reactions opens doors for tailored material designs, addressing the demand for flexible electronics and sustainable energy solutions.

Quality control and analytical methods for CAS No. 2228542-10-5 are also frequently queried. Techniques such as HPLC, NMR, and mass spectrometry are essential for verifying purity and structure. The compound's stability under different conditions (e.g., temperature, pH) is another area of concern, especially for industrial-scale applications. These aspects tie into broader discussions about QC/QA in chemical manufacturing, a trending subject in Industry 4.0.

In summary, 3-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyridine (CAS No. 2228542-10-5) exemplifies the intersection of synthetic chemistry, pharmacology, and materials engineering. Its adaptability to diverse applications—from small-molecule drugs to advanced materials—positions it as a compound of enduring relevance. As research progresses, addressing user queries about its synthesis, mechanisms, and industrial viability will remain pivotal for both academic and commercial stakeholders.

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